molecular formula C8H11NO B104730 (3-Amino-2-methylphenyl)methanol CAS No. 83647-42-1

(3-Amino-2-methylphenyl)methanol

Cat. No. B104730
Key on ui cas rn: 83647-42-1
M. Wt: 137.18 g/mol
InChI Key: UVYZMJMDIMWDNJ-UHFFFAOYSA-N
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Patent
US05082848

Procedure details

A solution of 2-methyl-3-nitrobenzyl alcohol (2.0 g, 12 mmol) in ethanol (100 ml) was hydrogenated over 10% palladium/charcoal (0.1 g) for 2 hours, at an initial pressure of 3.5 bar. The solution was filtered through celite and evaporated to give 3-amino-2-methylbenzyl alcohol (1.67 g, quantitative), m.p. 104°-106°
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]>C(O)C.[Pd]>[NH2:10][C:9]1[C:2]([CH3:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(CO)C=CC=C1[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(CO)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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